molecular formula C7H13BrO B14632606 4-Bromoheptan-3-one CAS No. 57246-65-8

4-Bromoheptan-3-one

Cat. No.: B14632606
CAS No.: 57246-65-8
M. Wt: 193.08 g/mol
InChI Key: JDGAYPFRPOMJIP-UHFFFAOYSA-N
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Description

4-Bromoheptan-3-one is an organic compound with the molecular formula C7H13BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the fourth carbon of a heptanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromoheptan-3-one can be synthesized through several methods. One common approach involves the bromination of heptan-3-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromoheptan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amines (NH2-).

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Formation of heptan-3-one derivatives with different substituents.

    Reduction: Formation of 4-bromoheptanol.

    Oxidation: Formation of 4-bromoheptanoic acid.

Scientific Research Applications

4-Bromoheptan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromoheptan-3-one involves its reactivity as a brominated ketone. The bromine atom makes the compound more electrophilic, facilitating nucleophilic attacks at the carbonyl carbon. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroheptan-3-one: Similar structure but with a chlorine atom instead of bromine.

    4-Iodoheptan-3-one: Similar structure but with an iodine atom instead of bromine.

    Heptan-3-one: The parent ketone without any halogen substitution.

Uniqueness

4-Bromoheptan-3-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and unsubstituted counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

57246-65-8

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

4-bromoheptan-3-one

InChI

InChI=1S/C7H13BrO/c1-3-5-6(8)7(9)4-2/h6H,3-5H2,1-2H3

InChI Key

JDGAYPFRPOMJIP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)CC)Br

Origin of Product

United States

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